L-N-Butylsulfonyl-p-hydroxyphenylalanine

Tirofiban Synthesis Process Chemistry Overall Yield

L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8), also known as N-(Butylsulfonyl)-L-tyrosine or Tirofiban Impurity A, is a key intermediate in the synthesis of Tirofiban, a nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist. This compound serves as the foundational scaffold for Tirofiban's pharmacophore, and its purity and structural fidelity are critical for the successful production of both the active pharmaceutical ingredient (API) and its deuterated analog, Tirofiban-d6.

Molecular Formula C13H19NO5S
Molecular Weight 301.36 g/mol
CAS No. 149490-60-8
Cat. No. B125476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-N-Butylsulfonyl-p-hydroxyphenylalanine
CAS149490-60-8
Synonyms(S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic Acid;  N-(Butylsulfonyl)-L-tyrosine
Molecular FormulaC13H19NO5S
Molecular Weight301.36 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1
InChIKeyVCKJOKXXEIQENI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8): A Critical Intermediate for Tirofiban Synthesis and Impurity Control


L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8), also known as N-(Butylsulfonyl)-L-tyrosine or Tirofiban Impurity A, is a key intermediate in the synthesis of Tirofiban, a nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist . This compound serves as the foundational scaffold for Tirofiban's pharmacophore, and its purity and structural fidelity are critical for the successful production of both the active pharmaceutical ingredient (API) and its deuterated analog, Tirofiban-d6 . It is also designated as a specific impurity to be monitored and controlled during Tirofiban manufacturing, making it an essential reference standard for pharmaceutical quality control [1].

Why Generic Substitution of L-N-Butylsulfonyl-p-hydroxyphenylalanine is Not Feasible for Tirofiban Production


In the context of Tirofiban synthesis, this specific compound cannot be substituted by generic alternatives without risking critical failures in yield and product purity. The compound serves a dual role as a key building block in the patented synthetic route and as a designated impurity marker [1]. Replacing it with a superficially similar compound, such as a different N-sulfonyl tyrosine derivative, would introduce an entirely new set of process-related impurities and likely result in a different reaction pathway, failing to produce the target API or generating it with an unacceptable impurity profile that would not meet regulatory standards for pharmaceutical manufacturing [2]. Its use is thus specified for a defined chemical transformation rather than a biological function [3].

Quantitative Differentiation: L-N-Butylsulfonyl-p-hydroxyphenylalanine vs. Related Analogs


Synthetic Yield Comparison: Critical Intermediate in Tirofiban vs. Alternative Intermediates

In the primary published synthesis of MK-383 (Tirofiban), the use of an N-(n-butanesulfonyl) derivative of (S)-tyrosine is a critical step, achieving a high overall yield of 48% over 4 steps from (S)-tyrosine [1]. This contrasts with alternative, unspecified synthetic routes that may involve different protecting group strategies or building blocks, where comparable yields are not guaranteed. The specific N-butylsulfonyl protecting group is crucial for the subsequent selective O-alkylation and deprotection steps required to install the full pharmacophore of Tirofiban [2].

Tirofiban Synthesis Process Chemistry Overall Yield

Purity Specification for Critical Intermediate Use vs. General Research Grade

For its role as a key intermediate in API synthesis, L-N-Butylsulfonyl-p-hydroxyphenylalanine is routinely supplied with a minimum purity specification of 97% to 98% by HPLC . This level of purity is essential to minimize the introduction of side products during the synthesis of Tirofiban. In contrast, a generic research-grade analog or a non-optimized impurity standard might be supplied with a lower purity (e.g., 95% or unspecified), which could lead to significant yield loss or purification challenges in a GMP manufacturing environment .

Pharmaceutical Intermediate Purity HPLC Quality Control

Regulatory Designation as Tirofiban Impurity A

L-N-Butylsulfonyl-p-hydroxyphenylalanine is officially designated as Tirofiban Impurity A . Its presence in the final API must be monitored and controlled according to ICH guidelines. This formal designation provides a specific, quantifiable identity for analytical method development and validation. Without this specific designation, a scientist would be forced to use a non-specific surrogate or develop an entirely new analytical method for an undefined impurity, adding significant time and cost to drug development and quality control [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance Reference Standard

Role as Precursor for Stable Isotope-Labeled Internal Standard (Tirofiban-d6)

L-N-Butylsulfonyl-p-hydroxyphenylalanine is the direct synthetic precursor to Tirofiban-d6, the deuterated internal standard used for the quantitative bioanalysis of Tirofiban in plasma via LC-MS/MS [1]. A similar compound lacking the exact structure would not yield the correct deuterated analog, which is essential for accurate and precise measurement due to its near-identical physicochemical properties to the analyte. Using a non-identical structural analog as an internal standard introduces variability in extraction recovery and ionization efficiency, thereby compromising the accuracy of the bioanalytical method .

Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

Key Application Scenarios for L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8)


GMP Manufacturing of Tirofiban API and Intermediates

This compound is the primary starting material or early-stage intermediate in the industrial synthesis of Tirofiban hydrochloride. Its high purity (≥97%) is essential for achieving the consistent yields and impurity profiles required for a validated manufacturing process . Procurement of this specific compound ensures compatibility with established, patented synthetic routes [1].

Pharmaceutical Quality Control and Analytical Method Development

As Tirofiban Impurity A, this compound is a mandatory reference standard for developing and validating HPLC methods to detect and quantify this specific process-related impurity in Tirofiban API and drug product. Its use is a regulatory expectation for demonstrating product purity and safety [1].

Synthesis of Stable Isotope-Labeled Internal Standards for Bioanalysis

L-N-Butylsulfonyl-p-hydroxyphenylalanine is the critical building block for the synthesis of Tirofiban-d6. This deuterated analog is an indispensable internal standard for accurate quantification of Tirofiban in biological matrices during pharmacokinetic and bioequivalence studies .

Academic Research on GPIIb/IIIa Antagonist Synthesis

For research groups investigating novel synthetic methodologies or structure-activity relationships (SAR) of GPIIb/IIIa antagonists, this compound provides a direct entry point to the Tirofiban scaffold. Its commercial availability with high purity allows for reproducible research and eliminates the need for labor-intensive, multi-step synthesis from basic amino acids .

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